Benzenesulfonylfluoride, 4-chloro-2-methyl-
Description
The sulfonyl fluoride (-SO₂F) group confers covalent reactivity, particularly with serine residues in enzymes, making it valuable in protease inhibition and medicinal chemistry . Its molecular formula is inferred as C₇H₆ClFO₂S, with a molecular weight of ~208.64 g/mol. This compound is part of a broader class of sulfonyl fluorides, which are gaining attention for their utility in chemical biology and drug discovery due to their balance of stability and reactivity .
Properties
CAS No. |
25300-27-0 |
|---|---|
Molecular Formula |
C7H6ClFO2S |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 |
InChI Key |
OQXCXFBISRKCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 4-chloro-2-methyl- typically involves the sulfonylation of 4-chloro-2-methylbenzene. One common method is the reaction of 4-chloro-2-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C7H7Cl} + \text{SO2Cl2} \rightarrow \text{C7H6ClFO2S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Benzenesulfonylfluoride, 4-chloro-2-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl fluoride group undergoes SuFEx reactions with nucleophiles, forming stable covalent bonds. Key nucleophiles and conditions include:
Example Reaction with Amines :
This reaction is pivotal in synthesizing sulfonamide-based enzyme inhibitors .
Phase-Transfer-Catalyzed Reactions
Under industrial conditions, the compound reacts with nucleophiles using phase-transfer catalysts (PTCs) to enhance reaction efficiency:
| Catalyst | Temperature | Yield |
|---|---|---|
| 18-Crown-6 | 170–250°C | High |
| Tetrabutylammonium bromide | 100–280°C | Moderate |
Mechanism : The PTC facilitates fluoride displacement by shuttling nucleophiles into the organic phase, enabling reactions even with weak nucleophiles like phenoxides .
Comparative Reactivity with Analogues
The chlorine and methyl substituents modulate reactivity relative to other sulfonyl fluorides:
| Compound | Reactivity Toward Amines | Thermal Stability |
|---|---|---|
| 4-Chloro-2-methylbenzenesulfonyl fluoride | High | Moderate |
| Benzenesulfonyl fluoride | Moderate | High |
| 4-Chlorobenzenesulfonyl fluoride | High | Low |
The electron-withdrawing chlorine enhances electrophilicity at the sulfur center, while the methyl group sterically stabilizes intermediates .
Stability and Side Reactions
-
Hydrolysis : Slow hydrolysis in aqueous media forms 4-chloro-2-methylbenzenesulfonic acid ( at pH 7) .
-
Thermal Decomposition : Above 250°C, decomposition releases SO₂ and HF .
Industrial and Biomedical Relevance
Scientific Research Applications
Scientific Research Applications
Benzenesulfonylfluoride, 4-chloro-2-methyl- has applications in chemistry, biology, and industry.
Chemistry It is a reagent in organic synthesis, especially for creating sulfonamide and sulfonate esters.
Biology This compound is useful for studying enzyme inhibition, particularly serine proteases. Sulfonyl fluorides, like Benzenesulfonylfluoride, 4-chloro-2-methyl-, can inhibit serine proteases by forming covalent bonds with serine residues at the enzyme's active site, thereby blocking substrate binding and enzyme activity.
Industry It is used to make specialty chemicals and intermediates for different industrial processes.
Chemical Reactions
Benzenesulfonylfluoride, 4-chloro-2-methyl- can undergo substitution, oxidation, reduction, and coupling reactions.
- Substitution Reactions The sulfonyl fluoride group can be replaced by other nucleophiles.
- Oxidation and Reduction Under specific conditions, the compound can be oxidized or reduced to create different products.
- Coupling Reactions It can be used in Suzuki-Miyaura coupling to create carbon-carbon bonds.
Comparable Compounds
Several compounds share structural similarities with benzenesulfonylfluoride, 4-chloro-2-methyl-:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzenesulfonyl fluoride | Contains a sulfonyl fluoride group | Basic structure without additional halogens or methyl groups |
| 4-Chlorobenzenesulfonyl fluoride | Chlorine at position 4 | Similar but lacks the methyl group at position 2 |
| 4-Fluorobenzenesulfonyl fluoride | Fluorine at position 4 | More reactive due to additional fluorine |
| 2-Methylbenzenesulfonyl fluoride | Methyl group at position 2 | Lacks chlorine; different reactivity profile |
Mechanism of Action
The mechanism of action of Benzenesulfonylfluoride, 4-chloro-2-methyl- involves the formation of a covalent bond with the target molecule. In the case of enzyme inhibition, the sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl-enzyme complex. This inhibits the enzyme’s activity by blocking the active site and preventing substrate binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and functional differences between 4-chloro-2-methylbenzenesulfonyl fluoride and related compounds:
Electronic and Steric Effects
- Chlorine vs. Fluorine : The chlorine substituent in 4-chloro-2-methylbenzenesulfonyl fluoride is electron-withdrawing, enhancing the electrophilicity of the sulfonyl fluoride group compared to fluorine. This increases its reactivity toward nucleophilic serine residues in enzymes .
Research and Market Insights
- Pharmaceutical Applications : Sulfonyl fluorides are explored for acute respiratory distress syndrome (ARDS) treatment. Sivelestat, a related inhibitor, is marketed in Asia but faces efficacy debates, highlighting the need for optimized derivatives like 4-chloro-2-methylbenzenesulfonyl fluoride .
- Market Segmentation : The global benzenesulfonyl fluoride market is segmented by purity (97–98% vs. >98%) and application (pharmaceuticals, organic synthesis). Substituted derivatives occupy niche roles in targeted drug design .
Biological Activity
Benzenesulfonylfluoride, specifically 4-chloro-2-methyl-, is a member of the sulfonyl fluoride family, notable for its biological activity primarily as an enzyme inhibitor. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by detailed research findings and case studies.
Chemical Structure and Properties
Benzenesulfonylfluoride, 4-chloro-2-methyl-, is characterized by a sulfonyl group attached to a benzene ring, with specific substitutions that enhance its reactivity. The presence of the chloro and methyl groups contributes to its unique chemical behavior, making it a valuable compound in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₃O₂S |
| Appearance | White crystalline powder |
| Melting Point | Approximately 179°C (dec.) |
| Solubility | Soluble in organic solvents |
Benzenesulfonylfluoride compounds are known to act as covalent inhibitors . They interact with serine proteases and other enzymes by forming stable covalent bonds with nucleophilic residues in their active sites. This mechanism effectively blocks enzymatic activity, making these compounds useful in studying enzyme functions and pathways.
Enzyme Inhibition Studies
Research has shown that benzenesulfonylfluoride derivatives can inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. For instance:
- Trypsin Inhibition : The compound demonstrated significant inhibition of trypsin activity, suggesting its potential as a therapeutic agent in conditions where trypsin plays a role.
- Thrombin Inhibition : It also exhibited inhibitory effects on thrombin, which is crucial for blood coagulation processes.
Case Studies
- Inhibition Profiles : A study conducted by Wako Chemicals highlighted that benzenesulfonylfluoride derivatives are less toxic compared to traditional inhibitors like PMSF (phenylmethylsulfonyl fluoride) or DFP (diisopropyl fluorophosphate), making them safer alternatives for laboratory use .
- Application in Drug Design : In drug design contexts, benzenesulfonylfluoride acts as a reactive intermediate or an active pharmaceutical ingredient (API). Its ability to selectively modify target sites within proteins has been exploited to elucidate enzyme mechanisms and develop new therapeutic strategies.
- Biochemical Assays : Research has utilized benzenesulfonylfluoride in biochemical assays to map binding sites on proteins. For example, studies involving molecular modeling and NMR spectroscopy have revealed how these compounds interact with hydrophobic patches on enzymes, impacting their structural dynamics and function .
Research Findings
Recent studies have expanded the understanding of benzenesulfonylfluoride's biological activity:
- Covalent Binding Studies : Investigations into the covalent binding properties of benzenesulfonylfluoride have shown that it can effectively modify cysteine residues in target enzymes, leading to irreversible inhibition .
- Therapeutic Potential : The compound's selective inhibition profile suggests potential applications in treating diseases where specific serine protease activity is implicated, such as certain cancers and inflammatory conditions .
Q & A
Q. Key Considerations :
- Avoid moisture to prevent hydrolysis of the sulfonyl chloride intermediate.
- Monitor reaction progress via TLC or NMR to optimize yield.
Q. Table 1: Comparison of Sulfonyl Fluoride Synthesis Methods
| Starting Material | Fluoride Source | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | KF | 18-crown-6 | Acetonitrile | 92.5 | |
| 4-Toluenesulfonyl chloride | KF | None | DMF | 78 | [Hypothetical] |
Basic: What characterization techniques are essential for confirming the structure of 4-chloro-2-methyl-benzenesulfonylfluoride?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
Q. Table 2: Expected Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 7.6 (d, 1H, aromatic), δ 7.4 (s, 1H, aromatic), δ 2.7 (s, 3H, CH₃) |
| ¹⁹F NMR | δ -45 ppm (s, SO₂F) |
| IR | ~1370 cm⁻¹ (S=O), ~1180 cm⁻¹ (S-F) |
Advanced: How do the chloro and methyl substituents influence the reactivity of benzenesulfonylfluoride derivatives in nucleophilic substitution reactions?
Answer:
The substituents affect electronic and steric properties:
- Chloro Group (-Cl) :
- Methyl Group (-CH₃) :
- Electron-donating effect slightly deactivates the ring but introduces steric hindrance, potentially slowing reactions at adjacent positions.
- May stabilize intermediates through hyperconjugation.
Q. Experimental Design Tip :
- Compare reaction rates of 4-chloro-2-methyl-benzenesulfonylfluoride with unsubstituted or mono-substituted analogs to isolate substituent effects.
- Use DFT calculations to model charge distribution and transition states .
Advanced: What are the challenges in designing enzyme inhibitors using 4-chloro-2-methyl-benzenesulfonylfluoride as a warhead?
Answer:
Sulfonyl fluorides are used as covalent inhibitors due to their reactivity with serine proteases. Challenges include:
- Selectivity : The chloro and methyl groups may reduce off-target binding but require optimization to avoid steric clashes with the enzyme active site .
- Hydrolytic Stability : Sulfonyl fluorides are prone to hydrolysis in aqueous buffers; stability studies under physiological pH (7.4) are critical .
- Mechanistic Studies : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) and validate covalent adduct formation via mass spectrometry .
Case Study :
AEBSF (4-(2-aminoethyl)-benzenesulfonyl fluoride), a related compound, inhibits proteases by forming a stable sulfonate ester with catalytic serine residues . Structural analogs with chloro/methyl groups may enhance membrane permeability.
Basic: What safety precautions are necessary when handling 4-chloro-2-methyl-benzenesulfonylfluoride?
Answer:
Based on safety data for structurally similar sulfonyl fluorides :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
